molecular formula C19H24O9 B12380191 8-C-Glucosyl-(R)-aloesol

8-C-Glucosyl-(R)-aloesol

Cat. No.: B12380191
M. Wt: 396.4 g/mol
InChI Key: AGFQQUGEUMRHOC-MSBJMBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 8-C-Glucosyl-®-aloesol can be achieved through biocatalytic synthesis using recombinant strains of Escherichia coli. This method involves the use of uridine 5’-diphosphate (UDP)-glucose biosynthesis pathways to produce the desired C-glycosyl flavonoid . The process includes the addition of flavonol and glycerol to avoid degradation, followed by ultrasound-assisted adsorption/desorption using macroporous resins .

Industrial Production Methods: Industrial production of 8-C-Glucosyl-®-aloesol can be scaled up by optimizing the fermentation conditions and using macroporous resins for efficient adsorption and desorption. The highest production yields have been reported to reach 16.6 g/L for kaempferol 8-C-glucoside and 12.5 g/L for quercetin 8-C-glucoside .

Chemical Reactions Analysis

Types of Reactions: 8-C-Glucosyl-®-aloesol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the glycosyl moiety and the flavonoid backbone .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosyl moiety .

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of 8-C-Glucosyl-®-aloesol, which may exhibit different biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H24O9

Molecular Weight

396.4 g/mol

IUPAC Name

7-hydroxy-2-[(2R)-2-hydroxypropyl]-5-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C19H24O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,8,12,15-17,19-22,24-26H,4,6H2,1-2H3/t8-,12-,15-,16+,17-,19+/m1/s1

InChI Key

AGFQQUGEUMRHOC-MSBJMBNQSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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